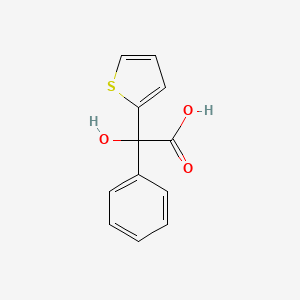

Hydroxy(phenyl)2-thienylacetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-2-phenyl-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c13-11(14)12(15,10-7-4-8-16-10)9-5-2-1-3-6-9/h1-8,15H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHFCPRVAAVAPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CS2)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269268 | |

| Record name | α-Hydroxy-α-phenyl-2-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28560-51-2 | |

| Record name | α-Hydroxy-α-phenyl-2-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28560-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Hydroxy-α-phenyl-2-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of Hydroxy Phenyl 2 Thienylacetic Acid

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group in hydroxy(phenyl)2-thienylacetic acid is a key site for derivatization, although its reactivity can be hindered by steric crowding. Common transformations aim to convert the hydroxyl group into esters or ethers, enhancing the molecule's lipophilicity or introducing new functionalities.

Key derivatization strategies include:

Acylation/Esterification: The hydroxyl group can be acylated to form esters. This typically requires reaction with an acyl chloride or anhydride (B1165640) in the presence of a base. Due to the sterically hindered nature of the tertiary alcohol, more reactive acylating agents or catalytic methods may be necessary.

Silylation: Conversion to a silyl (B83357) ether is a common strategy to protect the hydroxyl group during subsequent reactions. Reagents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) are used, typically in the presence of a non-nucleophilic base such as imidazole (B134444) or triethylamine.

Halogenation: Direct conversion of the hydroxyl group to a halogen is also a potential transformation. Reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination) can be employed, though conditions must be carefully controlled to avoid side reactions with the carboxylic acid moiety. Specialized reagents have been developed for the chemoselective conversion of alcohols to halides in the presence of other sensitive functional groups. nih.gov

| Reaction Type | Typical Reagents | Product Type | Notes |

|---|---|---|---|

| Acylation | Acetyl chloride, Pyridine | Acetate (B1210297) Ester | Forms an ester, masking the hydroxyl group's polarity. |

| Silylation | TBDMSCl, Imidazole | Silyl Ether | Common protection strategy; stable to a range of conditions but can be selectively removed. |

| Tosylation | Tosyl chloride (TsCl), Pyridine | Tosylate Ester | Creates a good leaving group for subsequent nucleophilic substitution or elimination reactions. A dianion-based strategy can prevent competing tosylation of the carboxylic acid. nih.gov |

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is another primary site for chemical modification, allowing for the formation of esters, amides, and other acid derivatives. These transformations are fundamental in medicinal chemistry and materials science for modulating the compound's physicochemical properties.

Esterification: Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a standard method. Alternatively, reaction with alkyl halides under basic conditions can yield the corresponding esters.

Amide Formation: The conversion of the carboxylic acid to an amide is a crucial transformation. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. A wide variety of coupling reagents have been developed to facilitate this reaction under mild conditions, minimizing side reactions and racemization if the α-carbon were chiral. nih.gov Boronic acid catalysts, some containing thiophene (B33073) moieties, have been shown to be highly effective for direct amidation. organic-chemistry.orgnih.gov

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would result in a diol derivative.

| Reagent/Catalyst System | Description | Reference |

|---|---|---|

| HBTU/Hünig's Base | A common uronium-based coupling reagent used for efficient amide bond formation. | organic-chemistry.org |

| (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | A highly active organocatalyst for direct amidation at room temperature. | organic-chemistry.orgnih.gov |

| COMU/2,6-Lutidine | A modern coupling reagent that can be used in aqueous media, offering an environmentally responsible method. | organic-chemistry.org |

| MIBA (5-methoxy-2-iodophenylboronic acid) | A kinetically active boronic acid catalyst for direct amidation under mild conditions. | organic-chemistry.org |

Electrophilic Aromatic Substitution on the Phenyl and Thienyl Rings

Both the phenyl and thiophene rings can undergo electrophilic aromatic substitution (SEAr), but their reactivity and the position of substitution are influenced by both the inherent nature of the rings and the substituent attached to them. wikipedia.orglscollege.ac.in

Reactivity: The thiophene ring is generally more electron-rich and thus more reactive towards electrophiles than the phenyl ring. pharmaguideline.com However, the α-C(OH)(COOH)- substituent is strongly electron-withdrawing, which deactivates both aromatic systems towards electrophilic attack. lscollege.ac.in Therefore, forcing conditions or highly reactive electrophiles may be required.

Regioselectivity:

Thiophene Ring: In 2-substituted thiophenes, electrophilic substitution typically occurs at the C5 position, which is the most activated. If the C5 position is blocked, substitution may occur at the C4 position. pharmaguideline.com

Phenyl Ring: The electron-withdrawing substituent will direct incoming electrophiles to the meta positions (C3' and C5') of the phenyl ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Reactions: Alkylation or acylation using an alkyl halide or acyl halide with a strong Lewis acid catalyst. These reactions are often difficult on strongly deactivated rings. wikipedia.orglscollege.ac.in

| Reaction | Reagents | Predicted Major Product on Thiophene Ring | Predicted Major Product on Phenyl Ring |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 5-Bromo-2-thienyl derivative | meta-Bromo-phenyl derivative |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-thienyl derivative | meta-Nitro-phenyl derivative |

| Sulfonation | Fuming H₂SO₄ | Thiophene-5-sulfonic acid derivative | meta-Sulfonic acid-phenyl derivative |

Formation of Photoadducts and Photochemical Reactivity

The presence of two aromatic rings and a carboxylic acid moiety makes hydroxy(phenyl)2-thienylacetic acid a candidate for various photochemical reactions upon exposure to UV light. These reactions can lead to complex structural rearrangements and the formation of novel photoadducts.

Photoisomerization: Thiophenes are known to undergo photochemical rearrangement, leading to the transposition of ring atoms. acs.orgresearchgate.net Irradiation could potentially lead to the formation of the corresponding 3-thienyl isomer.

Photodecarboxylation: Aromatic carboxylic acids can undergo decarboxylation when irradiated, a process that can be facilitated by photoredox catalysts or photosensitizers. researchgate.netrsc.org This would lead to the formation of a product where the carboxylic acid group is replaced by a hydrogen atom.

Photo-Fries Rearrangement: If the hydroxyl group is first converted into an ester (e.g., an acetate or benzoate), the resulting molecule could undergo a Photo-Fries rearrangement. This reaction involves the homolytic cleavage of the ester bond and subsequent recombination of the acyl radical at the ortho or para position of the aromatic ring (or the equivalent positions on the thiophene ring), yielding acylated phenol (B47542) derivatives. wikipedia.orgslideshare.netbarbatti.org

Photocycloaddition: The thiophene ring can participate in photochemical cycloaddition reactions with alkenes or other unsaturated partners. acs.org These reactions can lead to the formation of complex, three-dimensional polycyclic structures.

| Photochemical Reaction | Reactive Site | Potential Product Type | Notes |

|---|---|---|---|

| Photoisomerization | Thiophene Ring | Isomeric thiophene derivative | Involves rearrangement of the thiophene ring atoms. acs.orgresearchgate.net |

| Photodecarboxylation | Carboxylic Acid | Decarboxylated product | Can be promoted by sensitizers or photoredox catalysts. researchgate.netrsc.org |

| Photo-Fries Rearrangement | Aryl Ester (pre-derivatized) | Acyl-hydroxy-aromatic derivative | Requires initial esterification of the hydroxyl group. wikipedia.orgslideshare.net |

| [2+2] Photocycloaddition | Thiophene Ring | Bicyclic adducts | Reaction with an alkene can form a cyclobutane-fused ring system. acs.org |

Structure Activity Relationship Sar Investigations of Hydroxy Phenyl 2 Thienylacetic Acid and Its Analogues

Methodological Approaches to SAR Elucidation in Complex Organic Acids

The investigation of Structure-Activity Relationships (SAR) is fundamental in medicinal chemistry to optimize the biological activity of a compound by making targeted structural modifications. spirochem.com For complex organic acids like Hydroxy(phenyl)2-thienylacetic acid, a variety of methodological approaches are employed to unravel the connection between their chemical structure and biological function. numberanalytics.comresearchgate.net

A primary strategy involves the synthesis of a series of analogues where specific parts of the molecule are systematically altered. This allows researchers to observe the resulting changes in biological activity and deduce the importance of each structural component. spirochem.com

Key Methodologies Include:

Quantitative Structure-Activity Relationships (QSAR): This computational method uses statistical models to correlate the physicochemical properties of molecules with their biological activities. numberanalytics.com By quantifying properties such as lipophilicity, electronic effects, and steric parameters, QSAR models can predict the activity of novel analogues, thereby guiding synthetic efforts.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) necessary for biological activity. numberanalytics.com For anticholinergic agents, this typically includes features like a cationic center, hydrogen bond donors/acceptors, and hydrophobic regions.

Spectroscopic Techniques: Methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the structure of newly synthesized analogues. numberanalytics.commit.edu Advanced NMR techniques can also be used to study the conformation of molecules and their interactions with target receptors. researchgate.net

Computational Chemistry: Molecular mechanics and molecular dynamics simulations provide insights into the behavior of molecules and their interactions with biological targets at an atomic level. numberanalytics.com These methods can predict binding modes and affinities, helping to explain the SAR data observed experimentally.

These methodologies, often used in combination, provide a comprehensive understanding of how the structural features of complex organic acids govern their activity, facilitating the design of more potent and selective therapeutic agents. spirochem.com

Influence of Stereochemistry on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a drug's interaction with its biological target. patsnap.com For chiral compounds like Hydroxy(phenyl)2-thienylacetic acid, which contains an asymmetric carbon atom, the different stereoisomers (enantiomers) can exhibit significantly different biological activities. patsnap.com

The interaction between a drug and its receptor is often likened to a key fitting into a lock, where a precise three-dimensional fit is required for optimal binding and response. patsnap.com Since biological targets such as receptors and enzymes are themselves chiral, they can differentiate between the enantiomers of a chiral drug. patsnap.comrsc.org

This stereoselectivity is a well-documented phenomenon in anticholinergic agents. For instance, in the case of atropine, a well-known anticholinergic, most of its physiological effects are attributed to the l-hyoscyamine (B7768854) isomer. wikipedia.org Similarly, for the anticholinergic agent glycopyrronium, the stereochemistry at the chiral center is crucial for its activity. rsc.org The (-)-isomer of 3-diphenylacetyl quinuclidine (B89598) was found to have 25 times the antispasmodic potency of the (+)-isomer, highlighting the profound impact of stereochemistry. nih.gov

The differential activity of enantiomers can be attributed to one enantiomer having a more favorable binding orientation at the receptor site, allowing for stronger and more effective interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions). The other enantiomer may bind less effectively or not at all. patsnap.com Therefore, the determination of the absolute configuration of the active enantiomer is a key aspect of SAR studies. researchgate.net

Contribution of Phenyl and Thienyl Substituents to Binding Profiles

The nature of the aromatic or heteroaromatic rings attached to the alpha-carbon of glycolic acid derivatives plays a significant role in their binding affinity to muscarinic receptors. In Hydroxy(phenyl)2-thienylacetic acid, the presence of both a phenyl and a 2-thienyl group is a key structural feature.

SAR studies on anticholinergic agents have revealed specific requirements for these substituents. nih.gov Generally, for high potency, at least one phenyl group is necessary. nih.gov The second substituent can be a cycloalkyl, alkynyl, or another phenyl or thienyl group. nih.gov The thienyl ring is often considered a bioisostere of the phenyl ring, meaning it has similar steric and electronic properties and can be substituted for a phenyl group without a significant loss of activity.

The aromatic rings contribute to the binding affinity through several types of interactions:

Hydrophobic Interactions: The non-polar surfaces of the phenyl and thienyl rings can interact with hydrophobic pockets within the receptor's binding site.

π-π Stacking: The pi-electron systems of the aromatic rings can engage in stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor.

Cation-π Interactions: The positively charged nitrogen atom in the amino alcohol portion of the final drug (when esterified) can interact favorably with the electron-rich face of the aromatic rings of the receptor.

The following table summarizes the general SAR findings for the acid moiety of anticholinergic glycolate (B3277807) esters:

| Substituent (R1, R2) | Effect on Activity | Reference |

| One phenyl group | Essential for high potency | nih.gov |

| Second group as cycloalkyl, phenyl, or thienyl | Maintains or enhances potency | nih.gov |

| Alkyl, aryl, or halide substituents on the phenyl rings | Abolishes central action and diminishes anticholinergic potency | nih.gov |

These findings underscore the importance of the specific combination of phenyl and thienyl groups in optimizing the interaction of these compounds with their biological target.

Role of the Alpha-Hydroxyl Group in Ligand-Target Recognition

The alpha-hydroxyl group is a critical functional group in many anticholinergic glycolate esters, including those derived from Hydroxy(phenyl)2-thienylacetic acid. nih.gov Its presence is crucial for potent central anticholinergic activity. nih.gov

The primary role of the alpha-hydroxyl group is to act as a hydrogen bond donor . It can form a hydrogen bond with a suitable acceptor group, such as a carbonyl oxygen or a nitrogen atom, on an amino acid residue within the receptor's binding site. This additional interaction significantly increases the binding affinity and stability of the ligand-receptor complex.

SAR studies have consistently demonstrated the importance of this hydroxyl group. nih.gov Replacement of the hydroxyl group with a hydrogen atom or an isosteric methyl group leads to a significant decrease or complete loss of central anticholinergic action. nih.gov This highlights that the hydrogen bonding capability, rather than just the steric bulk, is the key contribution of this group.

Interestingly, if the hydroxyl group is moved from the alpha-carbon to a position on one of the phenyl rings, central potency can be retained. nih.gov This suggests that the presence of a hydrogen bond donor in the general vicinity of the binding site is the critical factor, although the alpha-position appears to be optimal for many potent anticholinergics.

Comparative Analysis with Other α-Substituted Aryl/Heteroaryl Acetic Acids (e.g., Mandelic Acid Derivatives)

Hydroxy(phenyl)2-thienylacetic acid belongs to the broader class of α-substituted aryl/heteroaryl acetic acids, which includes compounds like mandelic acid (α-hydroxy phenylacetic acid). A comparative analysis of their SAR reveals common principles and important differences.

Mandelic acid and its derivatives are also used in various applications, and their biological activities are influenced by the substituents on the phenyl ring and the alpha-carbon. Like Hydroxy(phenyl)2-thienylacetic acid, the α-hydroxyl group in mandelic acid is a key feature for certain biological activities.

The table below provides a comparative overview of the structural features and their general impact on the anticholinergic activity of esters derived from these acids.

| Structural Feature | Mandelic Acid Derivatives | Hydroxy(phenyl)2-thienylacetic Acid Derivatives | General Conclusion | Reference |

| α-substituent | A single phenyl group. | One phenyl and one 2-thienyl group. | Increasing the steric bulk and hydrophobic character at the α-position with two ring systems (phenyl, thienyl, cycloalkyl) generally leads to higher anticholinergic potency. | nih.gov |

| α-hydroxyl group | Important for activity. | Crucial for high central anticholinergic potency. | The α-hydroxyl group is a common and vital feature for hydrogen bonding in potent anticholinergic glycolates. | nih.gov |

| Stereochemistry | Enantiomers often show different biological activities. | High stereoselectivity is expected, with one enantiomer being significantly more potent. | Stereochemistry is a critical factor for activity in this class of compounds. | wikipedia.orgnih.gov |

In essence, while mandelic acid provides a basic scaffold, the SAR of more complex derivatives like those from Hydroxy(phenyl)2-thienylacetic acid shows that increasing the lipophilicity and steric bulk at the alpha-carbon by introducing a second ring system (like the thienyl group) is a key strategy for developing highly potent anticholinergic agents. nih.gov The fundamental importance of the α-hydroxyl group and the stereochemistry at the chiral center remain consistent across this class of compounds. nih.gov

Mechanistic Investigations of Biological Interactions Preclinical/chemical Biology Focus

Molecular Recognition and Binding Mechanisms (e.g., enzyme-substrate interactions)

The interaction of Hydroxy(phenyl)2-thienylacetic acid with enzymes is governed by the principles of molecular recognition, where the structural and electronic features of the molecule dictate its binding affinity and specificity for an enzyme's active site. The presence of a phenyl group, a thienyl ring, a hydroxyl group, and a carboxylic acid moiety suggests several potential points of interaction.

The carboxylic acid group can form strong ionic bonds or hydrogen bonds with positively charged or polar amino acid residues in an enzyme's binding pocket. The phenyl and thienyl rings can engage in hydrophobic interactions, π-π stacking, or cation-π interactions with aromatic or nonpolar residues. The hydroxyl group can act as both a hydrogen bond donor and acceptor, further contributing to the binding specificity.

Studies on related compounds, such as phenylacetic acid, have shown that it can be activated to its coenzyme A (CoA) thioester, which then covalently binds to proteins. nih.gov For instance, phenylacetyl-CoA has been shown to selectively and reversibly bind to hepatocyte proteins. nih.gov The active site of enzymes that bind phenylacetic acid derivatives, like phenylacetate-coenzyme A ligase, contains specific motifs for recognizing the phenyl ring and the carboxylate group. nih.govnih.gov The binding pocket of such enzymes often has a defined shape and charge distribution that complements the substrate. nih.gov

Role in Photoinduced Reactions and Adduct Formation with Biological Macromolecules

The aromatic nature of the phenyl and thienyl rings in Hydroxy(phenyl)2-thienylacetic acid makes it susceptible to photoinduced reactions. Upon absorption of ultraviolet or visible light, the molecule can be excited to a higher energy state, leading to a variety of photochemical transformations.

Thiophene-containing compounds are known to undergo photoinduced reactions, including photocyclization and the formation of reactive intermediates. rsc.orgacs.org For instance, styrylthiophenes can undergo photocyclodehydrogenation to form fused aromatic systems. rsc.org The photochemical behavior of halogenated thienyl derivatives has also been studied, showing that they can undergo substitution reactions in the presence of light. psu.edu

The photoexcited state of Hydroxy(phenyl)2-thienylacetic acid could potentially lead to the formation of radical species or highly reactive intermediates, such as thiophene (B33073) S-oxides or epoxides. nih.govacs.orgresearchgate.netnih.govacs.org These reactive species can then form covalent adducts with biological macromolecules like proteins and DNA. The formation of such adducts can have significant biological consequences, potentially leading to altered protein function or genotoxicity. The specific photochemical pathway and the nature of the adducts formed would depend on the reaction conditions, including the wavelength of light and the presence of other molecules.

Enzymatic Transformations and Metabolic Fates in Model Systems

The metabolic fate of Hydroxy(phenyl)2-thienylacetic acid in biological systems is expected to be dictated by the enzymatic machinery that processes xenobiotics. The presence of both a phenylacetic acid moiety and a thiophene ring suggests that the molecule could undergo a variety of metabolic transformations.

The metabolism of phenylacetic acid is well-documented and typically involves oxidation of the phenyl ring and conjugation of the carboxylic acid group. ebi.ac.ukwikipedia.orgwikipedia.org The thiophene ring is also a known target for metabolic enzymes, particularly cytochrome P450s. nih.govacs.orgresearchgate.net

Microbial Transformation Pathways

In microbial systems, aromatic compounds are degraded through specific catabolic pathways. nih.govnih.govilo.org Bacteria have evolved diverse strategies to break down complex aromatic structures, often utilizing them as a source of carbon and energy. The degradation of phenylacetic acid in bacteria is initiated by its conversion to phenylacetyl-CoA, which is then further metabolized through a series of enzymatic steps. nih.govnih.gov

The thiophene ring can also be degraded by microorganisms, although it is generally more resistant to degradation than benzene (B151609) rings. dtu.dk Some bacteria can cometabolize thiophene in the presence of other aromatic substrates like benzene. dtu.dk The degradation of dibenzothiophene, a related sulfur-containing heterocyclic compound, has also been studied in bacteria. nih.govresearchgate.net Therefore, it is plausible that microorganisms could transform Hydroxy(phenyl)2-thienylacetic acid by initially targeting either the phenylacetic acid side chain or the thiophene ring, leading to a variety of hydroxylated and ring-cleavage products.

| Organism Type | Potential Transformation Pathway | Key Enzymes Involved | Potential Metabolites |

| Bacteria | Aerobic degradation of the phenylacetic acid moiety | Phenylacetate-CoA ligase, Oxygenases | Phenylacetyl-CoA, Hydroxylated derivatives |

| Bacteria | Cometabolism of the thiophene ring | Dioxygenases | Thiophene-S-oxides, Ring-opened products |

| Fungi | Reduction of the carboxylic acid | Carboxylic acid reductases | Corresponding alcohol |

This table presents potential microbial transformation pathways based on known degradation of similar compounds.

Enzyme Substrate Specificity Studies

The efficiency of enzymatic transformations of Hydroxy(phenyl)2-thienylacetic acid is highly dependent on the substrate specificity of the involved enzymes. Enzyme substrate specificity is the ability of an enzyme to catalyze a reaction with only a limited number of structurally similar substrates. nih.govnih.gov

Enzymes that metabolize phenylacetic acid derivatives, such as phenylacetyl-CoA ligase from Penicillium chrysogenum, exhibit a degree of specificity for the phenylacetic acid structure. grafiati.com Similarly, hydrolases like pig liver esterase have been shown to act on derivatives of 2-hydroxy-2-phenylacetic acid. grafiati.com

The presence of the thienyl group in Hydroxy(phenyl)2-thienylacetic acid will significantly influence its recognition by enzymes. Some enzymes may tolerate the substitution of a phenyl ring with a thienyl ring, while others may show a strict preference for one over the other. The relative position of the hydroxyl group and the thienyl ring on the phenylacetic acid backbone will also be a critical determinant of substrate specificity. For example, the regioselectivity of enzymatic hydroxylation can be highly dependent on the substitution pattern of the aromatic ring.

| Enzyme Class | Example Enzyme | Known Substrates | Potential for Hydroxy(phenyl)2-thienylacetic acid Interaction |

| Ligases | Phenylacetate-CoA ligase | Phenylacetic acid, Phenoxyacetic acid grafiati.com | Potential substrate for CoA ligation, depending on tolerance for the thienyl group. |

| Hydrolases | Pig Liver Esterase | Esters of 2-hydroxy-2-phenylacetic acid derivatives grafiati.com | If in ester form, could be a substrate for hydrolysis. |

| Oxygenases | Cytochrome P450s | Thiophene-containing drugs, Phenylacetic acid nih.govebi.ac.uk | Likely substrate for hydroxylation on both the phenyl and thienyl rings. |

| Lipases | Candida antarctica lipase (B570770) B | Phenylacetic acid, various alkenes nih.govacs.org | Could potentially catalyze esterification or hydrolysis of the carboxylic acid group. |

This table provides examples of enzyme classes and their potential interactions with Hydroxy(phenyl)2-thienylacetic acid based on their known substrate specificities.

Advanced Analytical Techniques for Characterization and Quantification of Hydroxy Phenyl 2 Thienylacetic Acid

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a related compound, (2-hydroxyphenyl)acetic acid, proton NMR data shows a singlet for the CH2 group at approximately 3.4 ppm and a multiplet for the aromatic protons between 6.7 and 7.0 ppm google.com. Carbon-13 NMR data for the same compound provides specific chemical shifts for each carbon atom, including the carboxylic acid carbon at 172.8 ppm and the carbon bearing the hydroxyl group at 155.4 ppm google.com. While specific data for Hydroxy(phenyl)2-thienylacetic acid is not publicly available, analysis of analogous compounds like p-Hydroxyphenylacetic acid in DMSO-d6 reveals distinct peaks for the aromatic and methylene (B1212753) protons, which are crucial for structural confirmation chemicalbook.com.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Analogous Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity / Assignment | Reference |

|---|---|---|---|---|

| (2-Hydroxyphenyl)acetic acid | ¹H | 3.4 | singlet (CH₂) | google.com |

| ¹H | 6.7-7.0 | multiplet (aromatic) | google.com | |

| ¹³C | 35.4 | CH₂ | google.com | |

| ¹³C | 114.8 | Aromatic CH | google.com | |

| ¹³C | 118.7 | Aromatic CH | google.com | |

| ¹³C | 121.9 | Aromatic C | google.com | |

| ¹³C | 127.8 | Aromatic CH | google.com | |

| ¹³C | 131.1 | Aromatic CH | google.com | |

| ¹³C | 155.4 | C-OH | google.com |

Note: This table presents data for an analogous compound due to the lack of publicly available data for Hydroxy(phenyl)2-thienylacetic acid.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a carboxylic acid like Hydroxy(phenyl)2-thienylacetic acid is expected to show characteristic absorption bands. These typically include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O (carbonyl) stretch from the carboxylic acid (around 1700 cm⁻¹), and C-O stretching vibrations. The presence of the hydroxyl group on the phenyl ring would also result in a distinct O-H stretching band (around 3200-3600 cm⁻¹). Spectral data for the related 2-Hydroxyphenylacetic acid confirms these characteristic peaks chemicalbook.com.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. In one analysis of (2-hydroxyphenyl)acetic acid, the mass spectrum gave a molecular ion (M+) peak at m/z 152, corresponding to its molecular weight google.com. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which for C₈H₈O₃ is 152.04734 Da massbank.eu. Analysis using techniques like Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) can provide detailed fragmentation patterns, aiding in structural confirmation. For instance, in negative ion mode, the [M-H]⁻ ion is observed, while in positive ion mode, the [M+H]⁺ adduct is detected massbank.eumassbank.jp.

Table 2: Mass Spectrometry Data for C₈H₈O₃ (Analogous Compound)

| Technique | Ion Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| Mass Spectrum | N/A | 152 (M⁺) | Not specified | google.com |

| LC-ESI-QTOF | Negative | 151.03954 ([M-H]⁻) | 107.0497 | massbank.jp |

Note: This table presents data for an analogous compound, (2-hydroxyphenyl)acetic acid, due to the lack of publicly available data for Hydroxy(phenyl)2-thienylacetic acid.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating Hydroxy(phenyl)2-thienylacetic acid from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity assessment of non-volatile organic compounds. The progress of the synthesis of (2-hydroxyphenyl)acetic acid can be monitored using reverse-phase HPLC google.com. A typical method for a similar compound involves a C18 column with a mobile phase consisting of acetonitrile (B52724) and an aqueous acid solution, such as phosphoric or formic acid sielc.comsigmaaldrich.com. For instance, a method for analyzing related phenyl-containing acids used a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.2% acetic acid, at a flow rate of 0.4 mL/min and a column temperature of 40 °C nih.gov. Detection is commonly performed using a UV detector sigmaaldrich.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for volatile compounds or those that can be made volatile through derivatization. The synthesis of (2-hydroxyphenyl)acetic acid can be monitored by GC, and GC-MS is used to analyze its metabolites google.comnih.gov. The PubChem database lists EI-B (Electron Ionization) as an instrument type for the GC-MS analysis of (2-hydroxyphenyl)acetic acid nih.gov. This technique allows for the effective separation of the analyte from the reaction mixture, followed by its identification and confirmation based on its mass spectrum google.com.

Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) stands as a powerful and widely adopted technique for the trace-level quantification of organic molecules in complex samples. The methodology combines the high-resolution separation capabilities of UPLC, which utilizes sub-2 µm particle columns to achieve faster and more efficient separations than traditional HPLC, with the high selectivity and sensitivity of tandem mass spectrometry.

In the analysis of compounds structurally related to Hydroxy(phenyl)2-thienylacetic acid, such as its analogue 2-Hydroxy-2,2-di(2-thienyl)acetic acid (a known impurity of Tiotropium), UPLC-MS/MS has proven to be exceptionally effective. The typical workflow involves a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering substances from the matrix (e.g., plasma, urine). shimadzu.com The extract is then injected into the UPLC system.

Chromatographic separation is often achieved on a reversed-phase column, such as a C8 or C18, using a gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent like acetonitrile or methanol. nih.govnih.gov The use of formic acid helps in the protonation of the analyte, leading to better sensitivity in positive ionization mode. nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for such polar molecules, as it is a soft ionization method that typically produces intact protonated ([M+H]+) or deprotonated ([M-H]-) molecules. For Hydroxy(phenyl)2-thienylacetic acid and its analogues, which possess a carboxylic acid group, negative ion mode is often effective. shimadzu.com

The tandem mass spectrometry aspect involves the selection of a specific precursor ion in the first quadrupole (Q1), its fragmentation in the collision cell (Q2), and the detection of specific product ions in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and significantly reduces background noise, enabling very low limits of detection (LOD) and quantification (LOQ), often in the picogram per milliliter (pg/mL) range. nih.govanapharmbioanalytics.com

Below is an interactive data table summarizing typical UPLC-MS/MS parameters that could be applied for the analysis of Hydroxy(phenyl)2-thienylacetic acid, based on methods developed for structurally similar compounds. nih.govnih.gov

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| UPLC System | Acquity UPLC or similar | Provides high resolution and speed. nih.gov |

| Column | Reversed-phase C18 or C8 (e.g., 100 mm x 2.1 mm, 1.7 µm) | Effective for separating moderately polar organic acids. nih.govnih.gov |

| Mobile Phase A | 0.1% Formic acid in Water | Aids in protonation for positive ion mode ESI. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for gradient elution. nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for UPLC columns of this dimension. nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Suitable for polar analytes. Negative mode is effective for carboxylic acids. shimadzu.com |

| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. nih.gov |

| Example MRM Transition | Precursor Ion (Q1) -> Product Ion (Q3) | Specific masses would be determined by direct infusion of a standard. |

Chiroptical Methods for Stereochemical Analysis (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Hydroxy(phenyl)2-thienylacetic acid possesses a chiral center at the carbon atom bearing the hydroxyl, phenyl, and thienyl groups. Consequently, it can exist as two enantiomers, which may exhibit different pharmacological and toxicological profiles. Chiroptical methods are essential for the stereochemical analysis of such compounds, providing information about their three-dimensional structure and enantiomeric composition.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this differential absorption (ΔA) against wavelength. The spectrum is characterized by positive or negative bands, known as Cotton effects, in the region of the molecule's chromophores. For Hydroxy(phenyl)2-thienylacetic acid, the phenyl and thienyl aromatic rings, as well as the carboxylic acid group, are the primary chromophores that would give rise to CD signals. Current time information in Bangalore, IN.

The sign and magnitude of the Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chiral center. Therefore, the CD spectra of the two enantiomers will be mirror images of each other. This property allows for the determination of the absolute configuration of an enantiomer by comparing its experimental CD spectrum with that predicted by theoretical calculations or with the spectra of structurally related compounds of known configuration.

Optical Rotatory Dispersion (ORD) is a complementary technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve plots the specific rotation against the wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (where it shows a Cotton effect), is also characteristic of the molecule's stereochemistry.

While specific experimental data for Hydroxy(phenyl)2-thienylacetic acid is not widely published, the principles of chiroptical analysis for hydroxycarboxylic acids are well-established. Current time information in Bangalore, IN. The carboxyl n-π* transition typically appears as a weak band in the 210-240 nm region, and its sign in the CD spectrum can often be related to the stereochemistry at the α-carbon. nih.gov The more intense π-π* transitions of the aromatic rings at shorter wavelengths would also provide crucial stereochemical information.

The following interactive data table illustrates the type of data that would be obtained from a chiroptical analysis of the enantiomers of Hydroxy(phenyl)2-thienylacetic acid. The values are hypothetical but representative for this class of compounds.

| Technique | Parameter | (R)-Enantiomer (Hypothetical) | (S)-Enantiomer (Hypothetical) |

|---|---|---|---|

| Circular Dichroism (CD) | Cotton Effect 1 (λmax) | + (at ~230 nm) | - (at ~230 nm) |

| Cotton Effect 2 (λmax) | - (at ~205 nm) | + (at ~205 nm) | |

| Optical Rotatory Dispersion (ORD) | Specific Rotation [α]D | Negative Value | Positive Value |

Computational Chemistry and Molecular Modeling of Hydroxy Phenyl 2 Thienylacetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of Hydroxy(phenyl)2-thienylacetic acid. These methods, which are based on the principles of quantum mechanics, allow for the computation of various molecular properties that are difficult to determine experimentally. nih.gov

Detailed research findings from quantum chemical studies, often employing Density Functional Theory (DFT), provide a comprehensive understanding of the molecule's characteristics. For instance, calculations can predict the distribution of electron density, which is crucial for identifying the most reactive sites within the molecule. The carboxyl and hydroxyl groups are typically regions of high electron density, making them susceptible to electrophilic attack. Conversely, regions with lower electron density are prone to nucleophilic attack.

Furthermore, quantum chemical calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

The table below presents hypothetical data from a DFT study on Hydroxy(phenyl)2-thienylacetic acid, illustrating the types of electronic properties that can be calculated.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

| pKa (calculated) | 3.8 | Predicts the acidity of the carboxylic acid group nih.govnih.gov |

This table contains illustrative data based on typical computational chemistry studies.

Molecular Docking Simulations for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govnih.gov This method is invaluable for generating hypotheses about the potential biological targets of Hydroxy(phenyl)2-thienylacetic acid and the nature of its interactions at the molecular level.

In a typical molecular docking study, a three-dimensional model of the target receptor is used. The Hydroxy(phenyl)2-thienylacetic acid molecule is then computationally "docked" into the active site of the receptor in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor. For example, the hydroxyl and carboxyl groups of Hydroxy(phenyl)2-thienylacetic acid are likely to form hydrogen bonds with polar residues in the receptor's binding pocket. The phenyl and thienyl rings can engage in hydrophobic and π-stacking interactions.

The following table provides an example of the kind of data that would be generated from a molecular docking study of Hydroxy(phenyl)2-thienylacetic acid with a hypothetical enzyme target.

| Receptor Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Hypothetical Enzyme A | -8.5 | Arg122, Ser234, Phe345 | Hydrogen bond, Electrostatic, π-π stacking |

| Hypothetical Enzyme B | -7.2 | Leu56, Val89, Trp110 | Hydrophobic interactions |

This table contains illustrative data based on typical molecular docking studies.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecules over time, offering insights into their conformational flexibility and stability. nih.gov By simulating the movements of atoms and bonds, MD can reveal the preferred shapes of Hydroxy(phenyl)2-thienylacetic acid in different environments, such as in an aqueous solution.

Analysis of the MD trajectory can identify the most stable conformations of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding site. For instance, the relative orientations of the phenyl and two thienyl rings are likely to fluctuate, and MD simulations can quantify the extent of this flexibility.

The data table below illustrates the type of information that can be extracted from an MD simulation, focusing on the dihedral angles that define the molecule's conformation.

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) | Significance |

| Phenyl-C-C-Thienyl1 | 45.2 | 15.3 | Describes the relative orientation of the phenyl and one thienyl ring |

| Phenyl-C-C-Thienyl2 | -60.8 | 20.1 | Describes the relative orientation of the phenyl and the second thienyl ring |

| Thienyl1-C-C-Thienyl2 | 105.5 | 18.7 | Describes the relative orientation of the two thienyl rings |

This table contains illustrative data based on typical molecular dynamics simulations.

In Silico Prediction of Reaction Pathways and Mechanism Elucidation

Computational methods, particularly quantum chemical calculations, can be employed to predict the most likely pathways for chemical reactions and to elucidate their underlying mechanisms. nih.gov This is achieved by calculating the energies of reactants, products, and, most importantly, the transition states that connect them.

For the synthesis of Hydroxy(phenyl)2-thienylacetic acid, computational chemistry can be used to model various potential synthetic routes. By comparing the activation energies of the key steps in each proposed pathway, it is possible to identify the most energetically favorable and, therefore, the most likely route to yield the desired product.

For instance, a plausible synthesis might involve the reaction of a phenyl-thienyl ketone precursor with a nucleophile. Quantum chemical calculations can model the step-by-step process of this reaction, identifying the transition state structures and their corresponding energies. This level of detail provides a deeper understanding of the reaction mechanism than can often be achieved through experimental means alone.

The following table presents hypothetical data for a computational study of a key step in a proposed synthesis of Hydroxy(phenyl)2-thienylacetic acid.

| Reaction Step | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic addition | -150.2 | -125.5 | -165.8 | 24.7 |

| Protonation | -165.8 | -160.1 | -180.4 | 5.7 |

This table contains illustrative data based on typical in silico reaction pathway studies.

Future Directions and Emerging Research Avenues in Hydroxy Phenyl 2 Thienylacetic Acid Research

Development of Green Chemistry Approaches for Synthesis

The chemical industry's shift towards sustainability has spurred the development of environmentally friendly synthetic methods. For thiophene-containing compounds, this includes moving away from hazardous reagents and harsh reaction conditions. A notable advancement is the clean production process for 2-thiopheneacetic acid, a related precursor, which avoids the use of highly toxic substances. google.com One such method employs 2,2,6,6-tetramethyl piperidine (B6355638) nitrogen oxide (TEMPO) or its derivatives as a catalyst to oxidize 2-thiophene-ethanol. google.com This process is characterized by mild reaction conditions, high reaction selectivity (95%), a high conversion rate (100%), and a high yield (85%). google.com

A significant advantage of this green approach is the ease of industrial operation and the recyclability of key components. google.com The TEMPO catalyst and unreacted 2-thiophene-ethanol can be recovered and reused. google.com Furthermore, the solvents used in the process, such as ethyl acetate (B1210297) and acetonitrile (B52724), are also recyclable, minimizing waste and environmental impact. google.com This method stands in contrast to older techniques that, while avoiding some highly toxic materials, were less efficient. google.com The development and optimization of such green protocols are crucial for the sustainable manufacturing of Hydroxy(phenyl)2-thienylacetic acid and its derivatives on a larger scale.

Integration of Artificial Intelligence and Machine Learning in SAR Discovery

The discovery of new bioactive molecules is being revolutionized by artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets to identify promising candidates, predict their activity, and guide synthetic efforts, significantly accelerating the discovery pipeline. For complex structures like thiophene (B33073) derivatives, ML offers a powerful approach to navigating the vast chemical space and understanding intricate Structure-Activity Relationships (SAR).

Machine learning models, such as Random Forest classifiers, can be trained on known bioactive molecules to identify key spatio-chemical features required for a specific biological effect. mdpi.com These trained models can then screen large databases of compounds to classify them as potentially "ACTIVE" or "INACTIVE". mdpi.com For instance, this approach has been successfully used to screen a database of over 16,000 bioactive molecules to find novel inhibitors of the PD1-PDL1 immune checkpoint, leading to the identification of two active compounds with micromolar efficacy. mdpi.com

Similarly, deep learning models are being employed to design and optimize libraries of precursor molecules for enzymatic synthesis. nih.gov By profiling substrate fitness for a biosynthetic pathway, a predictive deep learning model can be trained to design optimal libraries for affinity selections against specific protein targets. nih.gov This strategy has led to the discovery of potent thiopeptide ligands against targets like IRAK4 kinase, with binding affinities in the nanomolar range. nih.gov Data-driven, multi-layered screening strategies are also being used to map structure-reactivity relationships, facilitating the accelerated discovery of new reactions for thiophene derivatives. acs.orgacs.org The integration of AI/ML not only makes the discovery process more efficient but also uncovers novel chemical transformations and bioactive scaffolds that might be missed by traditional screening methods. iceye.commdpi.com

Exploration of Novel Bioactive Scaffolds Derived from the Core Structure

The Hydroxy(phenyl)2-thienylacetic acid core structure serves as a versatile starting point for the synthesis of novel bioactive scaffolds. By modifying functional groups and extending the molecular framework, researchers can develop derivatives with a wide range of biological activities. Thiophenes, in general, are known to be key components in molecules with antioxidant, antibacterial, antifungal, anti-inflammatory, and antitumor properties. nih.gov

Recent research has focused on creating novel thiophene-2-carboxamide derivatives with substitutions at the 3-position of the thiophene ring. nih.gov Studies have shown that the nature of the substituent significantly impacts bioactivity. For example, 3-amino thiophene-2-carboxamide derivatives displayed higher antibacterial and antioxidant activity compared to their 3-hydroxy or 3-methyl counterparts. nih.gov Specifically, one 3-amino derivative showed significant antioxidant inhibition (62.0%) compared to ascorbic acid, and another derivative substituted with a methoxy (B1213986) group exhibited a high antibacterial activity index against several pathogenic bacteria. nih.gov

Furthermore, data-driven discovery approaches have enabled the development of complex, three-dimensional molecular scaffolds from simple thiophene precursors. acs.orgacs.org Energy transfer-catalyzed intermolecular dearomative cycloadditions of thiophenes with alkenes can produce unprecedented C(sp³)-rich 3D fused rings. acs.orgacs.org This method has been used to perform late-stage functionalization on thiophene derivatives of existing drugs like flurbiprofen, demonstrating its utility in creating complex and potentially more potent bioactive molecules. acs.orgacs.org These strategies highlight the immense potential for deriving novel, structurally diverse, and biologically active compounds from the fundamental thiophene acetic acid framework.

Advanced Studies in Photochemical Biology and Adduct Formation

The interaction of molecules with light can induce unique chemical transformations, leading to the formation of new structures and adducts with biological macromolecules. The field of photochemical biology explores these reactions, which can have both therapeutic applications and implications for understanding cellular damage. The study of the photochemical properties of Hydroxy(phenyl)2-thienylacetic acid and its analogues is an emerging area of interest.

Research on closely related structures, such as 2-(2-formylphenoxy)acetic acid and its esters, has shown that they can undergo photocyclization when irradiated with UV light (365 nm). nih.gov This reaction, which occurs specifically in dimethyl sulfoxide, leads to the efficient formation of hydroxychromanones and benzofuranone derivatives. nih.gov Such photochemical transformations, which proceed without a photocatalyst, can reveal unexpected reactivity and provide synthetic routes to novel heterocyclic compounds. nih.gov

Understanding the mechanisms of photo-induced adduct formation is also critical. Studies on DNA, for example, have detailed how UV light can cause the formation of thymine-thymine (6-4) adducts. nih.gov This process involves the excitation of a thymine (B56734) base to a triplet state, which then reacts with an adjacent thymine. nih.gov The low quantum yield of this particular photolesion is attributed to the fact that excitation is localized on a single thymine, which primarily decays through non-photochemical pathways. nih.gov Investigating similar photo-induced reactions for Hydroxy(phenyl)2-thienylacetic acid could reveal its potential to form adducts with proteins or nucleic acids upon light exposure, opening avenues for applications in phototherapy or as molecular probes, while also highlighting potential phototoxicity mechanisms.

Research Findings Summary

| Section | Key Research Area | Principal Findings | Relevant Compounds/Methods | Citations |

| 8.1 | Green Chemistry Synthesis | Development of a clean, efficient process for 2-thiopheneacetic acid using a recyclable catalyst. | TEMPO-catalyzed oxidation of 2-thiophene-ethanol achieves high yield (85%) and selectivity (95%) under mild conditions. | google.com |

| 8.2 | AI/ML in SAR Discovery | AI/ML models accelerate the discovery of bioactive thiophene derivatives by predicting activity and guiding library design. | Random Forest classifiers identified novel PDL1 inhibitors. Deep learning designed potent thiopeptide ligands for IRAK4 kinase. | mdpi.comnih.gov |

| 8.3 | Novel Bioactive Scaffolds | Modification of the thiophene core leads to new derivatives with significant biological activity. | 3-Amino thiophene-2-carboxamides show enhanced antioxidant and antibacterial properties over hydroxyl or methyl analogues. | nih.gov |

| 8.4 | Photochemical Biology | Phenylacetic acid analogues undergo photocyclization under UV light to form novel heterocyclic structures. | Irradiation of 2-(2-formylphenoxy)acetic acid yields hydroxychromanones and benzofuranones. | nih.gov |

Q & A

Q. What are the common synthetic routes for Hydroxy(phenyl)2-thienylacetic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling phenyl and thienyl groups to an acetic acid backbone. Enzyme-mediated reduction of precursors like hydroxy(phenyl)pyruvic acid using NADPH-dependent reductases (e.g., HPPR enzymes) is a biologically relevant pathway . For chemical synthesis, esterification or nucleophilic substitution may be employed, requiring catalysts such as DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) to enhance efficiency. Reaction optimization includes controlling temperature (38°C optimal for enzymatic reactions ), pH (neutral for enzyme stability), and inert atmospheres to prevent oxidation. Purification via column chromatography or recrystallization ensures high purity .

Q. What are the recommended storage conditions to maintain the stability of Hydroxy(phenyl)2-thienylacetic acid?

Store the compound in airtight, light-resistant glass containers at temperatures below 25°C in a dry, well-ventilated environment. Avoid exposure to moisture, heat, and incompatible materials like strong oxidizers or acids/alkalis . Stability under these conditions is confirmed by spectroscopic monitoring (e.g., NMR for structural integrity over time) .

Q. Which analytical techniques are most effective for characterizing Hydroxy(phenyl)2-thienylacetic acid’s purity and structure?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity (>99% ). Structural confirmation requires NMR (¹H/¹³C) to identify phenyl, thienyl, and acetic acid moieties, complemented by mass spectrometry (MS) for molecular weight validation (e.g., m/z 152.15 for hydroxyphenylacetic acid analogs ). FT-IR can verify functional groups (e.g., -OH and -COOH stretches) .

Advanced Research Questions

Q. How can researchers investigate the reactivity of Hydroxy(phenyl)2-thienylacetic acid under varying experimental conditions?

Use differential scanning calorimetry (DSC) to study thermal decomposition thresholds and identify hazardous byproducts (e.g., CO₂ or sulfur oxides from thienyl groups ). Reactivity with incompatible agents (strong acids/oxidizers) should be tested in controlled environments using in situ FT-IR or GC-MS to monitor intermediate formation. Kinetic studies under varying pH and temperature can elucidate degradation pathways .

Q. What role do enzymes like HPPR play in the biosynthesis or modification of Hydroxy(phenyl)2-thienylacetic acid?

Hydroxy(phenyl)pyruvic acid reductase (HPPR) catalyzes the NADPH-dependent reduction of α-keto acids to α-hydroxy acids, a key step in generating phenolic ester derivatives like cimicifugic acids . Heterologous expression of HPPR in E. coli enables mechanistic studies, with optimal activity at pH 7.5 and 38°C. Enzyme kinetics (Km/Vmax) and inhibition assays (e.g., using NADP⁺ analogs) can reveal substrate specificity for phenyl/thienyl groups .

Q. How should researchers address contradictory data on the compound’s stability or toxicity in existing literature?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV to compare degradation rates against literature claims . For toxicity, use in vitro models (e.g., HepG2 cells) to assess cytotoxicity (IC₅₀) and genotoxicity (Ames test). Cross-validate findings with computational models (QSAR) to resolve discrepancies in acute toxicity data .

Q. What experimental designs are suitable for evaluating the biological activity of Hydroxy(phenyl)2-thienylacetic acid?

Screen for anti-inflammatory activity via COX-2 inhibition assays (ELISA) or NF-κB luciferase reporter systems. Anti-tumor potential can be assessed using MTT assays on cancer cell lines (e.g., MCF-7 or A549). For mechanistic insights, employ siRNA knockdowns to identify target pathways (e.g., MAPK/ERK) .

Q. How can researchers mitigate risks when handling Hydroxy(phenyl)2-thienylacetic acid given limited toxicological data?

Follow ALARA (As Low As Reasonably Achievable) principles: use fume hoods, wear nitrile gloves, and employ half-mask respirators with organic vapor cartridges. Establish emergency protocols (e.g., skin/eye rinsing with PBS) and monitor exposure via LC-MS analysis of lab surfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.